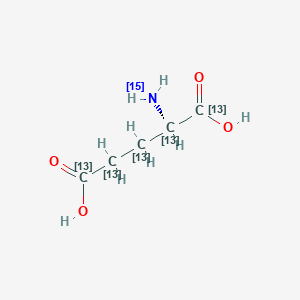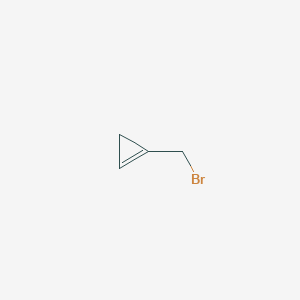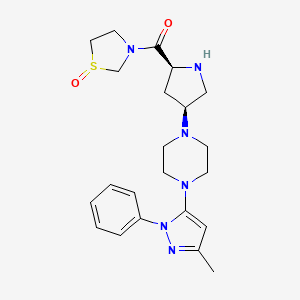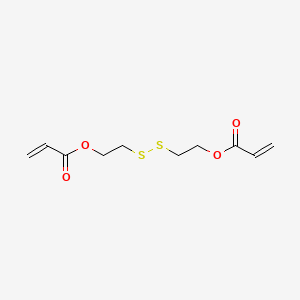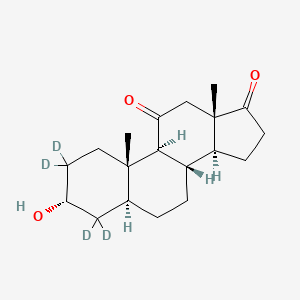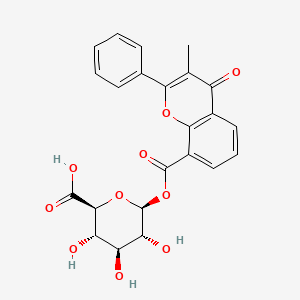
3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide is a metabolite of Flavoxate hydrochloride, a compound used in the treatment of urinary bladder spasms. It is known for its role in proteomics research and has a molecular formula of C23H20O10 with a molecular weight of 456.3989 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide typically involves the glucuronidation of 3-Methylflavone-8-carboxylic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses glucuronosyltransferase enzymes, while chemical methods involve the use of glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound is often carried out using large-scale chemical synthesis techniques. The process involves the careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Studied for its role in metabolic pathways and its interactions with various enzymes.
Medicine: Investigated for its potential therapeutic effects and its role as a metabolite of Flavoxate hydrochloride.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism.
Mecanismo De Acción
The mechanism of action of 3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of Flavoxate hydrochloride, it exhibits anticholinergic and antimuscarinic effects. These effects are mediated through the inhibition of muscarinic receptors, leading to the relaxation of smooth muscles in the urinary bladder .
Comparación Con Compuestos Similares
Similar Compounds
Flavoxate hydrochloride: The parent compound from which 3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide is derived.
3-Methylflavone-8-carboxylic acid: The precursor in the synthesis of the glucuronide derivative.
Other glucuronides: Compounds that undergo similar glucuronidation reactions.
Uniqueness
This compound is unique due to its specific structure and its role as a metabolite of Flavoxate hydrochloride. Its glucuronide form enhances its solubility and facilitates its excretion from the body .
Propiedades
Fórmula molecular |
C23H20O10 |
|---|---|
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H20O10/c1-10-14(24)12-8-5-9-13(19(12)31-18(10)11-6-3-2-4-7-11)22(30)33-23-17(27)15(25)16(26)20(32-23)21(28)29/h2-9,15-17,20,23,25-27H,1H3,(H,28,29)/t15-,16-,17+,20-,23-/m0/s1 |
Clave InChI |
QTFLEEJQZRBOAR-ZFMFMYKPSA-N |
SMILES isomérico |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
SMILES canónico |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


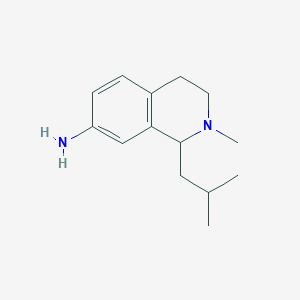
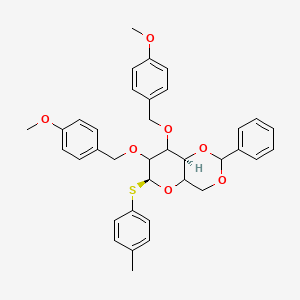
![N-(1-Naphthalen-1-yl-ethyl)-4-nitro-N-[3-(4-trifluoromethyl-phenyl)-propyl]benzenesulfonamide](/img/structure/B13857121.png)
![2,3,9-Trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B13857127.png)
![4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B13857129.png)
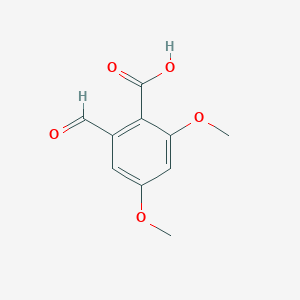
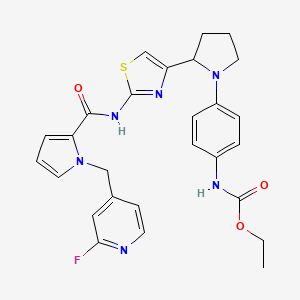
![(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide](/img/structure/B13857142.png)

